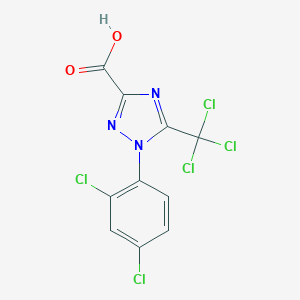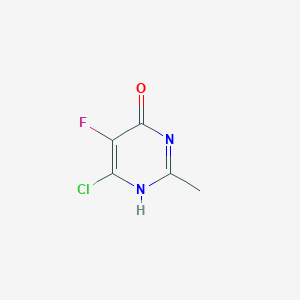
Fenchlorazole
Descripción general
Descripción
Fenchlorazole is a derivative of fenchlorazole-ethyl . It is a herbicide safener used to enhance the tolerance of wheat to fenoxaprop . The IUPAC name for Fenchlorazole is 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic acid .
Synthesis Analysis
A series of trichloromethyl dichlorobenzene triazole derivatives were designed and synthesized by the principle of active subunit combination . A total of 21 novel substituted trichloromethyl dichlorobenzene triazole compounds were synthesized by substituted aminophenol and amino alcohol derivatives as the starting materials, using cyclization and acylation .Molecular Structure Analysis
The molecular formula of Fenchlorazole is C10H4Cl5N3O2 . The structural formula includes a 1,2,4-triazole ring attached to a dichlorophenyl group and a trichloromethyl group .Chemical Reactions Analysis
The common routes of dissipation for herbicides and applied safeners like Fenchlorazole are surface run off (erosion), hydrolysis, photolysis, sorption, leaching, volatilization, and microbial degradation .Aplicaciones Científicas De Investigación
Metabolic Influence in Crops
Fenchlorazole-ethyl, a safener, is found to mitigate the phytotoxicity of the herbicide fenoxaprop-ethyl in crops such as wheat (Triticum aestivum L.) and barley (Hordeum vulgare L.). This is achieved by enhancing the metabolism of the herbicide, leading to increased detoxification rates in these crops. However, it also increases the toxicity of fenoxaprop-ethyl to crabgrass (Digitaria ischaemum), indicating a species-specific response (Yaacoby, Hall, & Stephenson, 1991).
Synthesis Process
A study outlines the synthesis of fenchlorazole-ethyl through a simplified process involving acylation and cycle forming. The synthesized product demonstrated a high yield and purity, indicating an efficient process for producing this compound (Huai, 2000).
Interaction with Fenoxaprop-ethyl in Grasses
Fenchlorazole-ethyl shows a synergistic interaction with fenoxaprop-ethyl in annual grasses like barnyardgrass, large crabgrass, and yellow foxtail, leading to increased toxicity. This suggests a potential for combined use in controlling these species (Stephenson, Tal, Vincent, & Hall, 1993).
GST Induction in Wheat and Maize
The herbicide safeners, including fenchlorazole-ethyl, significantly enhance glutathione S-transferase (GST) activity in wheat and maize. This suggests a role in boosting the plants' detoxification capabilities against various herbicides (Scarponi, Quagliarini, & Del Buono, 2006).
Structural Analysis of GST in Wheat
Structural analysis of a tau class glutathione S-transferase from wheat, which is active in herbicide detoxification, revealed insights into its substrate specificity. This enzyme, induced by fenchlorazole-ethyl, plays a crucial role in the detoxification of herbicides in crops (Thom et al., 2002).
Design and Synthesis of Safener Derivatives
Research on the design and synthesis of novel trichloromethyl dichlorophenyl triazole derivatives, including those related to fenchlorazole, has been conducted. These compounds demonstrate potential as safeners for the fenoxaprop-P-ethyl herbicide, with implications for improved crop protection (Guo et al., 2019).
Mecanismo De Acción
Safeners primarily alleviate herbicide phytotoxicity to crop plants via several actions: enhancing metabolism of herbicides in crops, affecting absorption and transportation of herbicides in crops, competitively binding to herbicide target sites, and affecting activity of target enzymes . Fenchlorazole-ethyl was developed as a post-emergence safener against ACCase inhibitor fenoxaprop-ethyl in wheat in a tank mixture with the herbicide .
Safety and Hazards
Fenchlorazole-ethyl is described as very toxic to aquatic life with long-lasting effects and may cause cancer . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, and avoid release to the environment .
Direcciones Futuras
Understanding mechanisms by which safeners act is significant for the discovery of novel types . There is a clear need to determine the occurrence, fate, and bioavailability of other classes of safeners . The aim is to provide insight into mechanisms of safeners and give tips for the development of new safeners .
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl5N3O2/c11-4-1-2-6(5(12)3-4)18-9(10(13,14)15)16-7(17-18)8(19)20/h1-3H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKELWJONQIFBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C(=NC(=N2)C(=O)O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145649 | |
| Record name | 1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103112-36-3 | |
| Record name | Fenchlorazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103112-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenchlorazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103112363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENCHLORAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYA9VG303S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B171784.png)


![3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin](/img/structure/B171790.png)








